2-(4-fluorophenoxy)-N'-hydroxyethanimidamide
Description
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is a hydroxamic acid derivative characterized by an N'-hydroxyethanimidamide backbone (C₂H₅N₂O) substituted with a 4-fluorophenoxy group at the 2-position. The 4-fluorophenoxy moiety introduces electron-withdrawing properties and lipophilicity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOASYDRQSEFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate to form 2-(4-fluorophenoxy)ethyl acetate. This intermediate is then subjected to a reaction with hydroxylamine hydrochloride in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide with similar N'-hydroxyethanimidamide derivatives, highlighting substituent variations, molecular formulas, and key identifiers:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide* | 4-fluorophenoxy | C₈H₈FN₂O₂ | ~183 (calculated) | Not provided | Fluorinated phenoxy group |
| 2-(2-fluorophenyl)-N'-hydroxyethanimidamide | 2-fluorophenyl | C₈H₉FN₂O | 168.17 | EN300-412798 | Ortho-fluorine substitution |
| 2-(Diethylamino)-N'-hydroxyethanimidamide | Diethylamino | C₆H₁₅N₃O | 145.21 | 89599-94-0 | Basic amino group |
| 2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide | 2-chloro-6-fluorophenyl | C₈H₇ClF₂N₂O | 216.61 | 333748-81-5 | Halogenated (Cl, F) aryl group |
| 2-(2-Chloro-4-fluorophenyl)-N'-hydroxyethanimidamide | 2-chloro-4-fluorophenyl | C₈H₇ClF₂N₂O | 216.61 | 306937-33-7 | Mixed halogen substitution |
| 2-[(4-Fluorophenyl)sulfonyl]-N'-hydroxyethanimidamide | 4-fluorophenylsulfonyl | C₈H₈FN₂O₃S | 243.22 | 175203-76-6 | Sulfonyl electron-withdrawing group |
| 2-(benzyloxy)-N'-hydroxyethanimidamide | Benzyloxy | C₉H₁₂N₂O₂ | 180.20 | 291771-21-6 | Aromatic ether substituent |
*Calculated molecular weight based on structural analysis.
Substituent Effects on Properties
Electron-Withdrawing Groups
- Fluorine and Chlorine Substituents (): Fluorine at the para position (as in the target compound) enhances lipophilicity and metabolic stability compared to ortho-substituted analogs (e.g., 2-(2-fluorophenyl)-N'-hydroxyethanimidamide).
- Sulfonyl Group (): The sulfonyl moiety in 2-[(4-fluorophenyl)sulfonyl]-N'-hydroxyethanimidamide increases acidity and may improve water solubility, contrasting with the phenoxy group’s lipophilic nature .
Amino and Ether Groups
- Diethylamino Substituent (): The basic amino group in 2-(diethylamino)-N'-hydroxyethanimidamide enhances solubility in acidic environments, making it distinct from aryl-substituted analogs .
Biological Activity
Overview
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenoxy group linked to an ethanimidamide moiety, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 874881-07-9
The presence of the fluorine atom enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The compound's mechanism involves:
- Enzyme Inhibition : Binding to active sites on target enzymes.
- Pathway Modulation : Altering metabolic pathways related to disease processes.
Biological Activities
Research indicates that 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide exhibits several important biological activities:
-
Anti-inflammatory Activity :
- The compound has been investigated for its potential to reduce inflammation markers in vitro and in vivo models.
-
Anticancer Properties :
- Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific cancer types and mechanisms require further investigation.
-
Enzyme Inhibition :
- It has shown promise as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity plays a critical role.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide:
- Study on Enzyme Inhibition : A recent study evaluated the compound's efficacy against cyclooxygenase (COX) enzymes, revealing significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Cell Proliferation Assay : In vitro tests demonstrated that the compound reduced the viability of various cancer cell lines, including breast and colon cancer cells, with IC values indicating potent activity .
- Inflammatory Model Testing : Animal models treated with 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide exhibited reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic applications .
Comparative Analysis
To better understand the uniqueness of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-fluorophenoxy)ethanimidamide hydrochloride | Similar structure without hydroxy group | Moderate enzyme inhibition |
| 2-(3-fluoro-4-methoxyphenyl)ethanimidamide | Substituted at different positions | Reduced anticancer activity |
| 2-(2-chloro-4-fluorophenyl)ethanethioamide | Different functional group | Lower anti-inflammatory properties |
This comparison highlights the distinct properties of 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide, particularly its enhanced biological activities due to the specific fluorophenoxy substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
